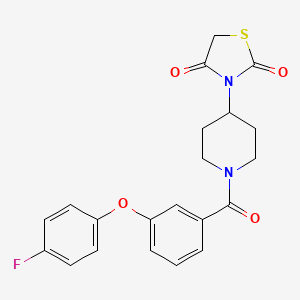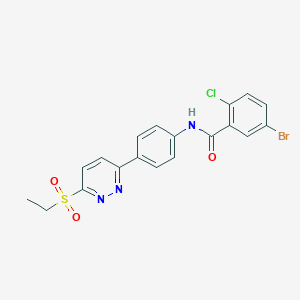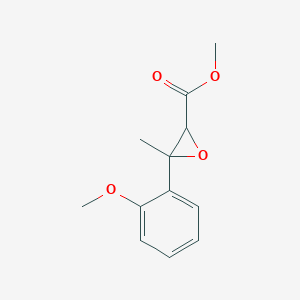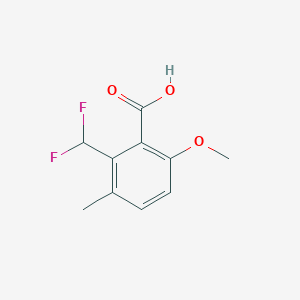![molecular formula C23H19ClFNO3 B2503736 (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one CAS No. 477871-15-1](/img/structure/B2503736.png)
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound of interest, (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one, is closely related to the synthesized compounds discussed in the provided papers. Although the exact compound is not described, the synthesis methods for similar compounds involve the use of spectroscopic techniques such as FT-IR, UV-visible, and NMR, as well as high-resolution mass spectrometry (HRMS) for characterization. The synthesis of these compounds typically results in crystalline structures that can be analyzed using X-ray diffraction techniques .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, revealing that they crystallize in specific crystal systems with defined unit cell parameters. For instance, a similar compound crystallizes in the orthorhombic system with a P-21 21 21 space group . The molecular geometry and vibrational frequencies are often calculated using density functional theory (DFT) with a B3LYP method and a 6-311++G(d,p) basis set, which shows good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity parameters of similar compounds have been studied using DFT analysis, which includes the calculation of the HOMO-LUMO energy gap. This gap provides insight into the potential chemical reactivity and stability of the compound. The experimental and theoretical HOMO-LUMO energy gaps are found to be nearly the same, indicating the reliability of the theoretical methods used .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic and computational methods. The FT-IR, UV-visible, 1H NMR, and 13C NMR spectroscopic techniques are used to determine the structure and confirm the synthesis of the compounds. The molecular electrostatic potential map and thermodynamic properties are also calculated to understand the physical properties better. Additionally, the crystal packing and solvent accessible voids are analyzed to understand the compound's solid-state characteristics . The antimicrobial activity of these compounds is also assessed, showing moderate activity against selected pathogens .
Aplicaciones Científicas De Investigación
Organic Solar Cell Material : A study synthesized and analyzed two organometallic compounds, closely related to the queried compound, for use in dye-sensitized solar cells (DSSCs). The incorporation of a methoxy group in these compounds enhanced intramolecular charge transfer, leading to improved conversion efficiency in DSSCs (Ainizatul Husna Anizaim et al., 2020).
Molecular Structure Analysis : Another research focused on the molecular structure, FT-IR, and computational analysis of a similar compound. It highlighted the compound's potential in nonlinear optics due to its high hyperpolarizability and charge transfer characteristics (A. Najiya et al., 2014).
Crystal Structure and π Interactions : A study carried out a detailed structural analysis of chalcone derivatives, which are structurally similar to the queried compound. It examined the impact of methoxy substituents on the crystal structures and interactions within these molecules (L. Gomes et al., 2020).
Antibacterial Activities : Research on fluorinated chalcones, closely related to the compound of interest, demonstrated significant antibacterial activities against various pathogenic bacteria. The study highlighted the potential of these compounds in developing new antibacterial agents (Kayode L. Amole et al., 2019).
Transport and Luminescence Properties : A study evaluated the effects of polar side groups (including methoxy and fluoro) on the transport and luminescence properties of naphthyl phenylamine compounds. This research provides insights into the role of such substituents in electronic materials (K. Tong et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO3/c1-28-18-11-7-17(8-12-18)26-14-13-23(27)16-5-9-19(10-6-16)29-15-20-21(24)3-2-4-22(20)25/h2-14,26H,15H2,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPYQDPVXZYOSQ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)
![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)
![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)
![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)






![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)